2'-Methoxy-5'-nitrobenzamil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Methoxy-5'-nitrobenzamil is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzamil, which is a known inhibitor of the epithelial sodium channel (ENaC). The ENaC is a transmembrane protein that is responsible for the reabsorption of sodium ions in the kidneys, lungs, and other organs. The inhibition of ENaC has been shown to have therapeutic potential in the treatment of hypertension, cystic fibrosis, and other diseases.

Mecanismo De Acción

The mechanism of action of 2'-methoxy-5'-nitrobenzamil involves the inhibition of 2'-Methoxy-5'-nitrobenzamil. The compound binds to the channel and blocks the reabsorption of sodium ions. This leads to an increase in the excretion of sodium in the urine and a decrease in blood pressure. The inhibition of 2'-Methoxy-5'-nitrobenzamil has also been shown to have beneficial effects in the treatment of cystic fibrosis, where it can help to reduce the viscosity of mucus in the lungs.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 2'-methoxy-5'-nitrobenzamil have been studied in various animal models. The compound has been shown to reduce blood pressure in hypertensive rats and to improve lung function in mice with cystic fibrosis. The compound has also been shown to have anti-inflammatory effects in the lungs, which may contribute to its therapeutic potential in the treatment of respiratory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2'-methoxy-5'-nitrobenzamil is its specificity for 2'-Methoxy-5'-nitrobenzamil. The compound has been shown to have minimal effects on other ion channels and transporters, which makes it a useful tool for studying the role of 2'-Methoxy-5'-nitrobenzamil in various physiological processes. However, one of the limitations of the compound is its relatively low potency compared to other 2'-Methoxy-5'-nitrobenzamil inhibitors. This may limit its usefulness in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of 2'-methoxy-5'-nitrobenzamil. One area of research is the development of more potent 2'-Methoxy-5'-nitrobenzamil inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as pulmonary edema and renal disease. Additionally, the compound may be useful in the study of the role of 2'-Methoxy-5'-nitrobenzamil in the regulation of electrolyte balance and fluid homeostasis in the body.

Métodos De Síntesis

The synthesis of 2'-methoxy-5'-nitrobenzamil involves the reaction of benzamil with methoxyamine hydrochloride and sodium nitrite. The reaction takes place in an acidic medium and results in the formation of the desired compound. The synthesis of 2'-methoxy-5'-nitrobenzamil has been reported in several scientific publications, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

2'-Methoxy-5'-nitrobenzamil has been studied for its potential use as an 2'-Methoxy-5'-nitrobenzamil inhibitor in scientific research. The compound has been shown to be effective in blocking 2'-Methoxy-5'-nitrobenzamil activity in vitro and in vivo. This inhibition has been demonstrated to have therapeutic potential in the treatment of hypertension, cystic fibrosis, and other diseases.

Propiedades

Número CAS |

122341-74-6 |

|---|---|

Nombre del producto |

2'-Methoxy-5'-nitrobenzamil |

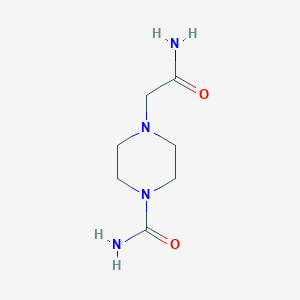

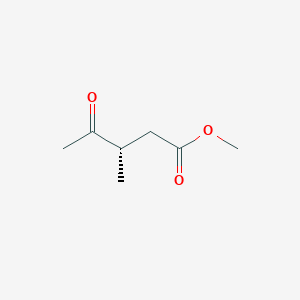

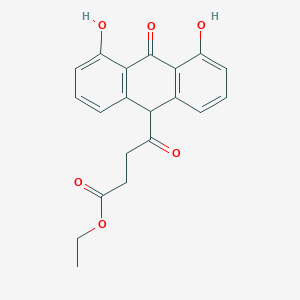

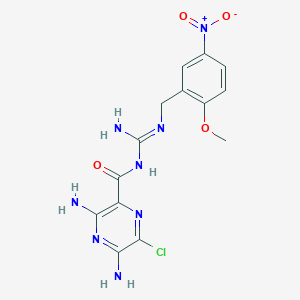

Fórmula molecular |

C14H15ClN8O4 |

Peso molecular |

394.77 g/mol |

Nombre IUPAC |

3,5-diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C14H15ClN8O4/c1-27-8-3-2-7(23(25)26)4-6(8)5-19-14(18)22-13(24)9-11(16)21-12(17)10(15)20-9/h2-4H,5H2,1H3,(H4,16,17,21)(H3,18,19,22,24) |

Clave InChI |

FUWFKBHKVULDCP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |

SMILES canónico |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |

Otros números CAS |

122341-74-6 |

Sinónimos |

2'-methoxy-5'-nitrobenzamil MN-benzamil |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)